molecular formula C16H26N6 B039311 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine CAS No. 111641-17-9

4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine

Katalognummer B039311
CAS-Nummer: 111641-17-9
Molekulargewicht: 302.42 g/mol
InChI-Schlüssel: XTPTVAPEXHUUDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine” is a compound with the molecular formula C12H19N5 . It is a derivative of pyrimidine, a molecule that has been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine” can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving “4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine” can be studied using various methods. For example, the synthesis of similar compounds involved reactions with piperazine and potassium carbonate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine” can be determined using various analytical techniques. The compound has a molecular weight of 233.32 .

Wissenschaftliche Forschungsanwendungen

  • Migraine Treatment: This compound acts as an alpha-subtype selective 5-HT-1D receptor agonist, showing potential for migraine treatment with fewer side effects (Habernickel, 2001).

  • Inflammatory Diseases: Variants of this compound have been identified as potent, non-competitive inhibitors of inflammatory caspases, which could target autoimmune and inflammatory diseases (Kent et al., 2016).

  • Synthesis of Pyrimidine Derivatives: It facilitates the synthesis of 5-aminomethylsubstituted pyrimidine derivatives, useful in scientific research (Meshcheryakova et al., 2014).

  • Parkinson's Disease Research: Derivatives of piperazine and (R)-2-(aminomethyl)pyrrolidine are effective adenosine A(2a) receptor antagonists, with some analogs showing oral activity in a mouse model of Parkinson's disease (Vu et al., 2004).

  • Anticancer Activity: Piperazine-2,6-dione derivatives exhibited significant anticancer activity in various cancer models (Kumar et al., 2013).

  • Antihypertensive and Antiarrhythmic Effects: Novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with 3-(4-arylpiperazin-1-yl)propyl moiety have shown strong antiarrhythmic and antihypertensive activities (Malawska et al., 2002).

  • Antimicrobial Activity: New dithiocarbamate derivatives, including those related to 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate, have shown high antimicrobial activity (Yurttaş et al., 2016).

  • Type 2 Diabetes Treatment: PF-00734200, a derivative, is a potent, selective, orally active dipeptidyl peptidase IV inhibitor with potential as a new treatment for type 2 diabetes (Ammirati et al., 2009).

Zukünftige Richtungen

The future directions for research on “4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine” could include further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, more studies could be conducted to understand its mechanism of action and to evaluate its safety and efficacy in relevant models.

Eigenschaften

IUPAC Name

4-piperazin-1-yl-2,6-dipyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6/c1-2-8-20(7-1)14-13-15(21-11-5-17-6-12-21)19-16(18-14)22-9-3-4-10-22/h13,17H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPTVAPEXHUUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561916
Record name 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine

CAS RN

111641-17-9
Record name 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of pyrrolidine (80 g) in THF (500 ml) is chilled in an ice water bath and stirred mechanically under nitrogen. With a syringe pump of 2,4,6-trichloropyrimidine (50 g) is added over 35 minutes. The reaction is stirred in the ice bath for 1 hour and is then warmed to 20°-25° over 4 h. Pyridine (100 ml) is added to the reaction and the mixture stirred at 20°-25° overnight. The reaction is concentrated. The residue is partitioned between methylene chloride and aqueous sodium bicarbonate. The organic phase is concentrated and the residue chromatographed on silica gel (10% ethyl acetate/hexane) to yield 51 g of crystalline 2,4-bis]pyrrolidino]-6-chloropyrimidine. Immediately after the initial addition of reagents, two spots are seen with 25% ethyl acetate on a silica gel plate. These are the 2- and the 4- adducts. The bis product forms over time. It moves between these first two spots. The 51 g of product is reacted with piperazine (40 g) in 100 ml of dry pyridine at 100° for 50 h. The reaction is concentrated. The residue is partitioned between methylene chloride and sodium bicarbonate solution. The organic phase is dried and concentrated. The residue is chromatographed on silica gel eluting with methylene chloride to 10% methanol/1% ammonia/methylene chloride to give the title compound, NMR (CDCl3) 1.90, 2.9, 3.35 and 4.80 δ.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
51 g
Type
reactant
Reaction Step Six
Quantity
40 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Reactant of Route 3
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Reactant of Route 6
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.